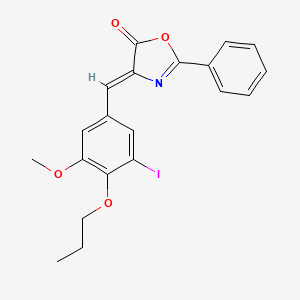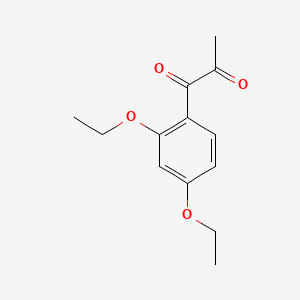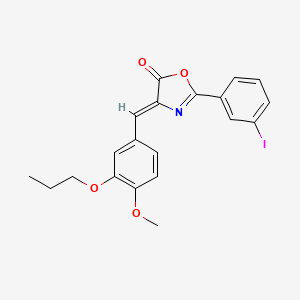
4-(3-iodo-5-methoxy-4-propoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
Übersicht
Beschreibung
4-(3-iodo-5-methoxy-4-propoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, also known as IMPOB, is a synthetic compound that has been widely used in scientific research. IMPOB is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. The compound has been synthesized through various methods, and its application in scientific research has been extensively studied.
Wirkmechanismus
The mechanism of action of 4-(3-iodo-5-methoxy-4-propoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood, but studies have suggested that the compound interacts with various molecular targets in cells. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. The compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation. Additionally, this compound has been shown to scavenge free radicals and protect against oxidative stress. Studies have also suggested that this compound can modulate the immune response and reduce the risk of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-iodo-5-methoxy-4-propoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several advantages for lab experiments. The compound is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. Additionally, this compound has been shown to exhibit low toxicity and is well-tolerated in animal models. However, there are also limitations to using this compound in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 4-(3-iodo-5-methoxy-4-propoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Future research could also focus on optimizing the dosing and administration of this compound to improve its effectiveness in vivo. Finally, there is a need for more studies to investigate the long-term safety and toxicity of this compound in animal models and humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound has been synthesized through various methods and has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. This compound interacts with various molecular targets in cells and has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. While there are limitations to using this compound in lab experiments, the compound has several advantages and is well-tolerated in animal models. Future research could focus on improving the synthesis methods, optimizing dosing and administration, and investigating the long-term safety and toxicity of this compound.
Wissenschaftliche Forschungsanwendungen
4-(3-iodo-5-methoxy-4-propoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been widely used in scientific research due to its potential therapeutic applications. The compound has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. Studies have suggested that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to scavenge free radicals and protect against oxidative stress.
Eigenschaften
IUPAC Name |
(4Z)-4-[(3-iodo-5-methoxy-4-propoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18INO4/c1-3-9-25-18-15(21)10-13(12-17(18)24-2)11-16-20(23)26-19(22-16)14-7-5-4-6-8-14/h4-8,10-12H,3,9H2,1-2H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIWLAQXHIXVCL-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1I)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1I)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-methylphenyl)-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4714094.png)

![methyl 1-(naphtho[2,1-b]furan-2-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B4714096.png)
![N-ethyl-5-fluoro-2-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4714108.png)
![2-{3-[(2,5-dichlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4714112.png)


![1-(ethylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B4714126.png)
![8-[2-(2-iodophenoxy)ethoxy]-2-methylquinoline](/img/structure/B4714128.png)
![N~2~,N~2~-diethyl-3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxamide](/img/structure/B4714129.png)
![N,N'-1,2-ethanediylbis[3-(5-methyl-2-furyl)acrylamide]](/img/structure/B4714153.png)
![N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4714167.png)
![1-{[6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}octahydro-4(1H)-quinolinone](/img/structure/B4714171.png)
![9-(4-chlorophenyl)-5-{[3-(dimethylamino)propyl]amino}-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B4714180.png)